Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate
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Overview
Description
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate typically involves the reaction of 2-aminophenylamine with ethyl 2-chloro-3-oxobutanoate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: This compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate can be compared with similar compounds such as:
- Ethyl 3-[(2-aminophenyl)imino]-2-bromobutanoate
- Ethyl 3-[(2-aminophenyl)imino]-2-fluorobutanoate
These compounds share similar structures but differ in the halogen atom present (chlorine, bromine, or fluorine). The unique properties of this compound, such as its reactivity and stability, make it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-(2-aminophenyl)imino-2-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-12(16)11(13)8(2)15-10-7-5-4-6-9(10)14/h4-7,11H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYZCGRGQECIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=NC1=CC=CC=C1N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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